3-Iodo-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
3-Iodo-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with an iodine atom at the 3-position and a pyrrolidinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the iodine atom: The iodination can be performed using iodine or iodine monochloride in the presence of an oxidizing agent.
Substitution with the pyrrolidinyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The pyrrolidinyl group can be oxidized to form corresponding N-oxides.
Reduction: The iodine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: N-oxides of the pyrrolidinyl group.
Reduction: Hydrogen-substituted pyrazolo[3,4-d]pyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases and other enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used to study the effects of iodine substitution on biological activity.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The iodine atom and pyrrolidinyl group can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a morpholine group instead of pyrrolidine.
3-Bromo-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with a bromine atom instead of iodine.
4-(Pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Lacks the iodine substitution.
Uniqueness
3-Iodo-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the iodine atom and the pyrrolidinyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-iodo-4-pyrrolidin-1-yl-2H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN5/c10-7-6-8(14-13-7)11-5-12-9(6)15-3-1-2-4-15/h5H,1-4H2,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIPWLOJLFHBIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=NNC(=C32)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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